2-[4-bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride
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Overview
Description
2-[4-bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and difluoroethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Ether Formation: The formation of an ether linkage between the aromatic ring and the difluoroethanamine moiety.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[4-bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-[4-bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and difluoroethanamine groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,2,2-trifluoroacetophenone
- 4-Bromobenzotrifluoride
- 2,3,4,5,6-Pentafluorobenzyl bromide
Uniqueness
2-[4-bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride is unique due to the combination of bromine, trifluoromethyl, and difluoroethanamine groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Properties
CAS No. |
2551116-37-9 |
---|---|
Molecular Formula |
C9H8BrClF5NO |
Molecular Weight |
356.5 |
Purity |
95 |
Origin of Product |
United States |
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